
5-Fluoro-4-hydroxy-2,2-dimethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-hydroxy-2,2-dimethylpentanal is an organic compound with the molecular formula C7H13FO2. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a dimethylpentanal structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-2,2-dimethylpentanal can be achieved through various synthetic routes. One common method involves the fluorination of 4-hydroxy-2,2-dimethylpentanal using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-4-hydroxy-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-oxo-2,2-dimethylpentanal.
Reduction: Formation of 5-Fluoro-4-hydroxy-2,2-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-hydroxy-2,2-dimethylpentanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-hydroxy-2,2-dimethylpentanal involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-4-hydroxy-2,2-dimethylpentanol
- 5-Fluoro-4-oxo-2,2-dimethylpentanal
- 4-Hydroxy-2,2-dimethylpentanal
Uniqueness
5-Fluoro-4-hydroxy-2,2-dimethylpentanal is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity, stability, and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H13FO2 |
|---|---|
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
5-fluoro-4-hydroxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H13FO2/c1-7(2,5-9)3-6(10)4-8/h5-6,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZTZYUVUBYXISCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(CF)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



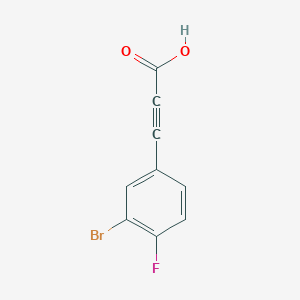


![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)
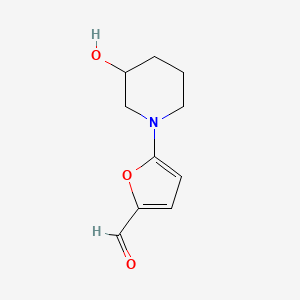
![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
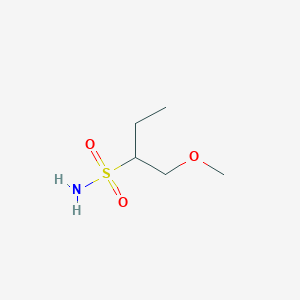
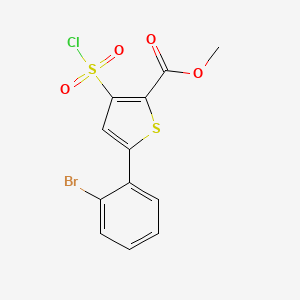
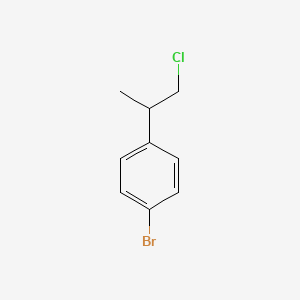
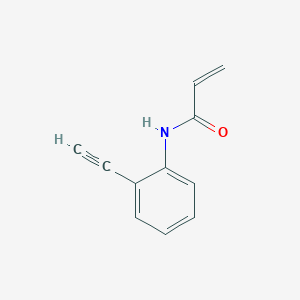
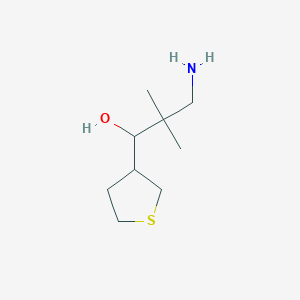
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
